2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of mTOR and PI3 kinases by this compound affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . The inhibition of this pathway can lead to decreased cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of mTOR and PI3 kinases, leading to decreased cell proliferation and increased cell death . This can result in the suppression of tumor growth in cancerous cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s efficacy through interactions or competition for binding sites.
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of mTOR kinase and PI3 kinase, which are key enzymes involved in cell growth, proliferation, and survival . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is critical in regulating cellular processes and has potential therapeutic implications in treating diseases such as cancer .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it has been shown to affect gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of mTOR kinase and PI3 kinase, leading to their inhibition . This inhibition disrupts the downstream signaling of the PI3K/Akt/mTOR pathway, resulting in decreased cell proliferation and increased apoptosis . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and efficacy of the compound may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as mTOR kinase and PI3 kinase . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and cellular energy balance . Additionally, the compound may interact with other cofactors and enzymes involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical and cellular effects .
Preparation Methods
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications. It is used in the development of kinase inhibitors, particularly mTOR kinase and PI3 kinase inhibitors, which are important in cancer research and treatment .
Comparison with Similar Compounds
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and 7-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . These compounds share a similar bicyclic structure but differ in their substituents, which can influence their biological activities and applications. The unique cyclopropyl group in this compound may contribute to its distinct pharmacological properties and potential as a therapeutic agent .
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(1)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOPNXLWDNLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CCNCC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204746 | |
Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159882-43-5 | |
Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159882-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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